Synthesis and Characterization of Aluminum Zirconium Pentachlorohydrex Glycine (AZPG): A Technical Whitepaper
Synthesis and Characterization of Aluminum Zirconium Pentachlorohydrex Glycine (AZPG): A Technical Whitepaper
Executive Summary
Aluminum Zirconium Pentachlorohydrex Glycine (AZPG) is a high-performance coordination complex utilized extensively as an active pharmaceutical ingredient (API) in advanced antiperspirant formulations. The transition from standard aluminum chlorohydrate (ACH) to "enhanced efficacy" aluminum-zirconium-glycine (ZAG) salts represents a critical leap in sweat-inhibition technology. This whitepaper provides an in-depth mechanistic analysis of AZPG, detailing the causality behind its synthetic pathways, the critical role of amino acid stabilization, and the self-validating analytical protocols required to characterize its speciation and elemental composition.
Chemical Identity & Mechanism of Action
AZPG is a polymeric coordination complex comprising aluminum(III), zirconium(IV), hydroxide, chloride, and glycine[1]. Its antiperspirant mechanism relies on the diffusion of these highly charged, multivalent cationic oligomers into the eccrine sweat duct. Upon encountering the relatively neutral pH of human sweat, the complex undergoes rapid neutralization, olation, and precipitation, forming a robust, gel-like hydroxide plug that physically occludes the duct[1].
The nomenclature "pentachlorohydrex" strictly defines the stoichiometry of the complex. According to pharmacopeial standards, AZPG must maintain an Aluminum-to-Zirconium (Al:Zr) atomic ratio between 6.0:1 and 10.0:1, and a total Metal-to-Chloride ((Al+Zr):Cl) atomic ratio between 1.51:1 and 2.1:1[2]. This specific halogenation level balances the high reactivity required for rapid precipitation with the pH constraints necessary for skin tolerability.
Causality in Synthesis: Speciation and Stabilization
The synthesis of AZPG is not merely a mixing of bulk metals; it is a highly controlled kinetic process designed to trap the metals in their most reactive, low-molecular-weight oligomeric states.
The Role of Heat Treatment (Activation)
Standard aluminum chlorohydrate consists primarily of large, slow-reacting polymers. To achieve "enhanced efficacy," the aluminum precursor must be thermally activated. Heating a dilute aqueous solution of ACH shifts the molecular weight distribution, breaking down larger polymers (characterized by HPLC Peak 3) into smaller, highly active oligomers (characterized by HPLC Peak 4)[3]. A self-validating synthesis requires that the HPLC Peak 4 to Peak 3 area ratio exceeds 0.5 (preferably >0.7) before proceeding to zirconium complexation[3].
The Mechanistic Role of Glycine
Zirconium(IV) is highly prone to rapid olation and oxolation in aqueous environments, which leads to the formation of massive, inactive polymeric species that cannot effectively penetrate the eccrine duct[4]. Glycine is introduced not merely as a buffer, but as a critical bidentate ligand. It displaces the water molecules coordinated to the zirconium center, sterically and electronically hindering the polymerization process[4]. To maintain efficacy, the Zr:Glycine weight ratio must be strictly controlled, typically between 1:1.2 and 1:5[4].
Mechanism of zirconium speciation stabilization by glycine.
Experimental Protocol: Synthesis of Particulate AZPG
The following step-by-step methodology outlines the synthesis of enhanced efficacy particulate AZPG, utilizing a self-validating workflow to ensure batch-to-batch consistency.
Step 1: Preparation and Activation of Aluminum Chlorohydrate (ACH')
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Dilute standard commercial ACH (50% w/w) with deionized water to yield a 10-15% w/w solution.
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Heat the dilute solution to 85°C and maintain for 16 hours under continuous agitation[5].
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Validation Checkpoint: Sample the solution and analyze via Size Exclusion Chromatography (SEC/HPLC). Do not proceed unless the Peak 4 to Peak 3 area ratio is ≥ 0.7[5].
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Rapidly concentrate the activated ACH (ACH') via vacuum falling-film evaporation to approximately 40% concentration[5].
Step 2: Preparation of Zirconium Hydroxychloride (ZHC)
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Dissolve Zirconium Oxychloride (ZOC) in water and heat to 70-80°C[6].
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Slowly add Zirconium Basic Carbonate (ZBC) to the hot solution.
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Age the mixture at 70-80°C for a minimum of 45 minutes to achieve a Zr/Cl mole ratio of approximately 0.75:1[6]. Cool to below 50°C.
Step 3: Complexation and Stabilization
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Transfer 1760 g of the freshly prepared ACH' solution into a high-shear mixing vessel (e.g., IKA disperser) set to 8000 rpm[5].
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Slowly add 440 g of the ZHC solution and 400 g of deionized water[5].
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Mix for 10 minutes, then slowly titrate 169 g of sodium glycinate solution (50%) over 30 seconds to establish the stabilizing coordination complex[5].
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Increase agitation to 20,000 rpm for 10 minutes to ensure complete homogenization[5].
Step 4: Spray Drying
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Pump the combined AZPG solution into a spray dryer (e.g., Niro Bowen) at a feed rate of 170 mL/min[5].
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Maintain an inlet temperature of 185-220°C and an outlet temperature of 105-120°C[5].
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Collect the resulting solid particulate and pulverize to an average particle size of <10 μm[6].
Workflow for synthesizing enhanced efficacy AZPG particulate powder.
Analytical Characterization Methodologies
To guarantee the scientific integrity of the synthesized AZPG, rigorous analytical characterization is mandatory.
Elemental Analysis and Atomic Ratios
The precise stoichiometry of the complex dictates its regulatory classification. Aluminum and Zirconium content are determined via Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), while Chloride is determined via potentiometric titration[2].
The atomic ratios are calculated using the following pharmacopeial formulas[2]:
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Al/Zr Atomic Ratio: (%Al / 26.98) / (%Zr / 92.97) (Note: 92.97 is the atomic weight of Zr corrected for standard 2% hafnium content).
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(Al+Zr)/Cl Atomic Ratio: [(%Al / 26.98) + (%Zr / 92.97)] / (%Cl / 35.453)
Speciation Profiling via SEC-HPLC
To validate the "enhanced efficacy" status, the polymer size distribution is analyzed using Size Exclusion Chromatography (SEC) coupled with a Refractive Index (RI) detector. The chromatogram typically yields five distinct peaks (Peaks 1-5). Peak 3 corresponds to larger aluminum polymers, while Peak 4 corresponds to the highly active, lower-molecular-weight oligomers[6]. A high-performance AZPG batch will demonstrate a Peak 4 area that is significantly larger than Peak 3.
Quantitative Data Presentation
The following table summarizes the target quantitative specifications for a highly optimized, enhanced efficacy AZPG formulation based on pharmacopeial and industry standards[2],[6].
| Parameter | Target Specification | Analytical Method |
| Appearance | Off-white, fine powder | Visual Inspection |
| Aluminum (Al) Content | 16.0% – 18.0% | ICP-OES |
| Zirconium (Zr) Content | 7.0% – 8.5% | ICP-OES |
| Chloride (Cl) Content | 18.0% – 21.0% | Potentiometric Titration |
| Al/Zr Atomic Ratio | 6.0:1 to 10.0:1 | Calculation[2] |
| (Al+Zr)/Cl Atomic Ratio | 1.51:1 to 2.1:1 | Calculation[2] |
| HPLC Peak 4 Area | > 45.0% | SEC-HPLC[6] |
| HPLC Peak 4 : Peak 3 Ratio | > 0.7 | SEC-HPLC[5] |
| pH (15% w/w aqueous) | 3.4 – 4.9 | Potentiometry[5] |
| Particle Size (D90) | < 10 μm | Laser Diffraction[6] |
Conclusion
The synthesis of Aluminum Zirconium Pentachlorohydrex Glycine is a highly sophisticated process requiring strict kinetic control over metal speciation. By thermally activating the aluminum precursor to maximize Peak 4 oligomers, and strategically utilizing glycine to sterically inhibit zirconium polymerization, formulators can synthesize an API with vastly superior antiperspirant efficacy. Adherence to the self-validating analytical frameworks outlined in this guide ensures that the final particulate meets the stringent atomic ratio and speciation requirements demanded by modern cosmetic chemistry.
References
-
Grokipedia. Aluminium zirconium tetrachlorohydrex gly. Retrieved from:[Link]
- Google Patents.EP1027031B1 - A process for stabilizing an aluminum zirconium composition.
- Google Patents.US20070003499A1 - Particulate enhanced efficacy antiperspirant salt with raised pH.
-
Pharmacopeia. USP Monographs: Aluminum Zirconium Pentachlorohydrex Gly Solution. Retrieved from:[Link]
- Google Patents.US6042816A - Enhanced antiperspirant salts stabilized with calcium and concentrated aqueous solutions of such salts.
- Google Patents.WO2024248891A1 - Methods of making high performance aluminum-zirconium antiperspirant active powders containing calcium and glycine with low zirconium content.
Sources
- 1. Aluminium zirconium tetrachlorohydrex gly â Grokipedia [grokipedia.com]
- 2. usp31nf26s1_m2363, USP Monographs: Aluminum Zirconium Pentachlorohydrex Gly Solution [uspbpep.com]
- 3. US6042816A - Enhanced antiperspirant salts stabilized with calcium and concentrated aqueous solutions of such salts - Google Patents [patents.google.com]
- 4. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 5. US20070003499A1 - Particulate enhanced efficacy antiperspirant salt with raised pH - Google Patents [patents.google.com]
- 6. WO2024248891A1 - Methods of making high performance aluminum-zirconium antiperspirant active powders containing calcium and glycine with low zirconium content - Google Patents [patents.google.com]
